molecular formula C9H8ClF3N2 B2471011 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride CAS No. 127952-87-8

2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride

Cat. No.: B2471011
CAS No.: 127952-87-8
M. Wt: 236.62
InChI Key: JRLNCKJANLAWOX-UHFFFAOYSA-N
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Description

2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride is an organic compound with the molecular formula C9H7F3N2·HCl It is a white crystalline solid that is soluble in water and other polar solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of an acidic or basic medium to facilitate the reaction and optimize the yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and optimizing reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce halogens, hydroxyl groups, or other substituents onto the aromatic ring.

Scientific Research Applications

2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-(trifluoromethyl)phenyl)acetonitrile hydrochloride
  • 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile hydrochloride
  • 2-Amino-2-(2-(trifluoromethyl)phenyl)ethanol hydrochloride

Uniqueness

Compared to similar compounds, 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The position of the trifluoromethyl group can significantly affect the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;/h1-4,8H,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLNCKJANLAWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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